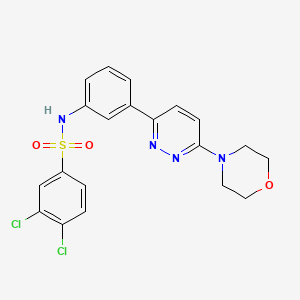![molecular formula C9H16ClNO2 B2575332 (1S,6R)-2-アザビシクロ[4.2.0]オクタン-1-カルボン酸メチルエステル塩酸塩 CAS No. 2307782-89-2](/img/structure/B2575332.png)
(1S,6R)-2-アザビシクロ[4.2.0]オクタン-1-カルボン酸メチルエステル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride, also known as Cocaine, is a powerful stimulant drug that has been widely abused for its euphoric effects. Cocaine is derived from the leaves of the coca plant, which is native to South America. The drug has a long history of use, dating back to ancient times when it was used for medicinal purposes. However, due to its highly addictive properties, cocaine has been classified as a Schedule II drug in the United States, meaning that it has a high potential for abuse and addiction.
作用機序
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride acts primarily by blocking the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By preventing the reuptake of dopamine, cocaine increases the concentration of the neurotransmitter in the brain, leading to feelings of euphoria and increased energy. However, prolonged use of cocaine can lead to a depletion of dopamine in the brain, resulting in a range of negative effects, including depression, anxiety, and addiction.
Biochemical and Physiological Effects:
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. Additionally, cocaine use can lead to a range of negative health outcomes, including cardiovascular disease, respiratory problems, and mental health disorders.
実験室実験の利点と制限
Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride has several advantages as a tool for scientific research, including its ability to produce rapid and powerful effects on the brain and body. However, the highly addictive nature of the drug makes it difficult to use in controlled laboratory settings, and researchers must take great care to ensure that their experiments do not contribute to the spread of drug abuse.
将来の方向性
There are several areas of future research that could build on our current understanding of cocaine and its effects on the brain and body. These include the development of new and more effective treatments for addiction, the exploration of novel therapeutic targets for cocaine-related disorders, and the use of advanced imaging and other techniques to study the mechanisms of cocaine addiction at the molecular level. Additionally, ongoing research into the synthesis and regulation of cocaine could help to improve our understanding of the drug's effects and inform efforts to prevent its abuse.
合成法
The synthesis of cocaine involves several complex chemical reactions, including the extraction of the coca leaf alkaloids, the purification of the cocaine base, and the conversion of the base to the hydrochloride salt. The synthesis of cocaine is a highly regulated process, and it is illegal to manufacture or distribute the drug without proper authorization.
科学的研究の応用
天然物の全合成
EN300-1723574に含まれるトランス縮合ビシクロ[3.3.0]オクタン環系は、高い歪みエネルギーを持つことから、合成的に困難な標的となっています。 しかしながら、近年では、この環系を含む天然物の合成を可能にする進歩が見られています 。研究者らは、この環系を、天然に見られる複雑な分子の前駆体として利用することを模索しています。
重金属除去のための吸着剤
EN300-1723574は、官能基化し、メソポーラス材料に組み込むことができます。例えば、1,4-ジアザビシクロ[2.2.2]オクタン(DABCO)官能基化したメソポーラスSBA-15 (SBA-15@DABCO)は、水試料中のCr(VI)イオンを選択的に分離・濃縮するための効率的な吸着剤として評価されています。 この用途は、環境修復に不可欠です .
ピペラジン誘導体の合成
1,4-ジアザビシクロ[2.2.2]オクタンは、ピペラジン環の貴重な供給源として役立ちます。研究者らは、この化合物を使用してピペラジン誘導体を合成する手法を開発してきました。 1,4-ジアザビシクロ[2.2.2]オクタンから誘導された第4級アンモニウム塩は、これらの合成経路において重要な役割を果たします .
特性
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-5-4-7(9)3-2-6-10-9;/h7,10H,2-6H2,1H3;1H/t7-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWVGLRMXRPKF-JXLXBRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2307782-89-2 |
Source


|
| Record name | rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)
![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2575252.png)



![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)
![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)

![1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2575265.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2575267.png)
